p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside

orthogonal deprotection acid-labile protecting groups silyl ether stability

Conventional thioglycoside donors often force chemists to compromise between reactivity and protecting-group orthogonality, particularly in multi-step oligosaccharide syntheses requiring acid-sensitive residues. p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside (CAS 942043-17-6, MW 575.07) resolves this bottleneck as a fully TMS-armed donor with a p-tolyl aglycone ranked second only to phenyl in NIS/TfOH activation. • ~20,000× greater acid lability versus TBS ethers enables selective post-glycosylation TMS removal in the presence of TBS/TBDPS groups. • >80% regioselective 6-O-desilylation yields a single nucleophilic handle for sulfation or branching in heparin/heparan sulfate assembly. • Compatible with one-pot sequential glycosylation strategies for tumor-associated carbohydrate antigens (sLeᵡ, Globo H).

Molecular Formula C25H50O5SSi4
Molecular Weight 575.1 g/mol
Cat. No. B12079696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside
Molecular FormulaC25H50O5SSi4
Molecular Weight575.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3
InChIKeyFVWMHGKJMGETAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMS-Protected Thioglycoside Donor for Orthogonal Synthesis


p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside (CAS 942043-17-6, molecular formula C₂₅H₅₀O₅SSi₄, MW 575.07) is a fully TMS-protected thioglycoside donor in the D-gluco series [1]. It belongs to the class of persilylated thioglycosides, which exhibit reactivity and selectivity profiles distinct from their per-acylated or per-benzylated counterparts due to the unique electronic and conformational effects of silyl ether protecting groups [2]. The p-tolyl aglycone provides a balanced activation threshold—more reactive than ethyl thioglycosides but compatible with chemoselective activation strategies—while the four TMS groups confer orthogonal acid-lability relative to TBS, TIPS, or TBDPS ethers [3].

Fully TMS-protected thioglycoside donor for orthogonal carbohydrate synthesis
p-Tolyl aglycone enables chemoselective activation in one-pot strategies
TMS groups allow selective acid-catalyzed deprotection orthogonal to TBS/TBDPS

Why This Donor Cannot Be Interchanged with Other Thioglycosides


Thioglycoside donors are not functionally interchangeable. The combination of protecting group chemistry and aglycone structure jointly determines activation threshold, stereochemical outcome, and orthogonal deprotection compatibility. Fully benzylated donors are approximately 40× more reactive than per-acetylated donors under NIS activation [1]; introducing three TBS groups increases reactivity a further ~20× beyond the benzylated baseline [1]. The TMS groups on the target compound occupy an intermediate position: they are more electron-donating than acyl protecting groups (arming the donor) but are distinguished from TBS or TIPS analogues by their markedly greater acid lability—a relative stability ratio of approximately 1:20,000 (TMS:TBS) in acidic media [2]. Simultaneously, the p-tolyl aglycone ranks second in reactivity among common thioaryl/alkyl groups (phenyl > tolyl > methyl > ethyl), meaning replacement with ethyl or isopropyl thioglycosides would lower the donor activation rate [3]. Substituting any of these structural features alters the reaction profile in ways that cannot be compensated by simply adjusting promoter stoichiometry.

Acyl-protected donors (acetyl/benzoyl)
Disarmed reactivity profile; incompatible with reactivity-based one-pot glycosylation, fundamentally different activation threshold.
TBS- or TIPS-protected analogues
Lack orthogonal acid-lability; cannot be selectively deprotected under mild conditions without affecting other silyl ethers in the same sequence.
Ethyl or isopropyl thioglycoside donors
Lower aglycone reactivity alters activation hierarchy, may not serve as the most reactive donor in chemoselective multi-component assemblies.

Quantitative Evidence for Donor Differentiation


TMS vs. TBS Acid Lability: Orthogonal Deprotection Advantage

The TMS protecting groups on p-tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside are cleaved approximately 20,000× faster under acidic conditions than the TBS groups on the corresponding TBS-protected analogue [1]. This differential lability enables selective TMS removal with mild acid (e.g., aqueous acetic acid, HCl–MeOH) while leaving TBS, TIPS, or TBDPS groups intact elsewhere in the synthetic sequence—a level of orthogonality not achievable with per-acetylated donors, which require strongly basic or nucleophilic deprotection conditions that may compromise ester or glycosidic linkages [2].

TMS vs. TBS Lability
Class-level
~20,000× faster acid-catalyzed hydrolysis than TBS ethers
Enables orthogonal deprotection strategies in mixed-silyl systems
Class-level comparison; verify under target reaction conditions
orthogonal deprotection acid-labile protecting groups silyl ether stability

Regioselective 6-O-Desilylation for C6-OH Functionalization

The primary TMS ether at the 6-position of per-O-TMS-glucopyranosides undergoes preferential methanolysis in high yield (>80%), yielding the 2,3,4-tri-O-TMS derivative with the 6-OH selectively liberated [1]. This regioselectivity is a direct consequence of the reduced steric hindrance at the primary position and is not observed with TBS ethers, where desilylation rates are far more uniform across positions due to the greater steric bulk of the TBS group slowing all positions comparably [2]. The target compound, bearing four TMS groups on a glucopyranoside scaffold, is therefore expected to exhibit the same 6-O regioselectivity, enabling sequential glycosylation strategies where the 6-OH is functionalized first while the 2-, 3-, and 4-positions remain TMS-protected.

Regioselective 6-O-Desilylation
Class-level
>80% yield for primary C6-OH liberation on per-O-TMS glucoside
Supports sequential C6 functionalization while 2,3,4-O-TMS remain intact
Reported for methyl glycoside; confirm on target thioglycoside donor
regioselective desilylation primary alcohol liberation TMS ether methanolysis

p-Tolyl Aglycone Reactivity Advantage over Ethyl Thioglycosides

Competition experiments under NIS/TfOH activation established the relative reactivity order for thioglycoside aglycones as: phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl [1]. The p-tolyl aglycone on the target compound therefore provides greater reactivity than the commonly used ethyl thioglycoside donors, which rank fourth in this series. This reactivity difference has been exploited to enable chemoselective glycosylation: the p-acetamidophenyl and ethyl thioglycosides show enhanced reactivities compared to p-nitrophenyl thioglycoside, providing a basis for discriminating between donors in one-pot protocols [2]. The p-tolyl group on the target compound places it in the higher-reactivity tier among common thioglycoside donors, enabling its preferential activation in the presence of less reactive (e.g., ethyl, isopropyl) thioglycoside acceptors.

Aglycone Reactivity Rank
Class-level
2nd in reactivity: phenyl > tolyl > methyl > ethyl > isopropyl
Higher reactivity tier than commonly used ethyl thioglycoside donors
Ranking under NIS/TfOH activation; test in specific protocol
thioglycoside reactivity order aglycone effect chemoselective glycosylation

Silyl vs. Acyl Protection: Graded Arming Effect on Reactivity

Hsu et al. (2012) demonstrated that the reactivity of toluenyl thioglycosides can be modulated in a graded fashion by introducing silyl groups (TMS, TBS, TIPS) at different positions, whereas analogous acyl (acetyl, benzoyl) substitution produced no significant reactivity enhancement [1]. This finding was applied to the reactivity-based one-pot synthesis of the human embryonic stem cell surface carbohydrates Lc₄ and IV²Fuc-Lc₄ [1]. While the target compound bears four TMS groups (representing the fully silylated extreme), the key implication is that TMS protection provides a qualitatively different and tunable reactivity profile compared to per-acetylated or per-benzoylated p-tolyl thioglycosides—donors that would be substantially less reactive (disarmed) and unusable in the same reactivity-based one-pot protocols.

Silyl vs. Acyl Arming
Class-level
Silyl groups arm the donor; acetyl/benzoyl groups show no arming effect
Essential for reactivity-based one-pot oligosaccharide synthesis
Qualitative effect demonstrated; quantitative rate comparisons for TMS analog needed
reactivity-based one-pot glycosylation silyl arming effect protecting group tuning

Pre-Activation Compatibility for Modular Oligosaccharide Assembly

The p-tolyl thioglycoside scaffold has been validated as the sole building block type for the one-pot pre-activation-based assembly of branched oligosaccharides including Lewisᵡ pentasaccharide and dimeric Lewisᵡ octasaccharide, with high yields and exclusive regio- and stereoselectivities [1]. Critically, the pre-activation method renders the glycosylation independent of anomeric reactivity differences between donors and acceptors, meaning that the same p-tolyl thioglycoside architecture can serve both roles [1]. This contrasts with reactivity-based approaches where donors and acceptors must be carefully matched. While the literature examples use p-tolyl thioglycosides with various hydroxyl protecting groups (not exclusively TMS), the p-tolyl aglycone is the essential structural feature enabling this strategy—confirming its privileged status among thioglycoside donors for iterative and pre-activation protocols [2].

Pre-Activation Compatibility
Class-level
Validated for one-pot Lewisx pentasaccharide and dimeric octasaccharide assembly
Supports iterative p-tolyl thioglycoside donor protocols
p-Tolyl scaffold critical; not specific to TMS protection
pre-activation glycosylation modular oligosaccharide synthesis Lewis X antigen

Silylated Donor Cross-Coupling with Benzylated Acceptors

Persilylated (TBS) thioglycoside donors have been shown to selectively glycosylate benzylated thioglycoside acceptors—which are themselves considered 'armed'—without self-glycosylation of the acceptor, achieving cross-coupled disaccharide yields of 66–90% depending on the sugar series [1]. The enhanced reactivity is attributed to conformational changes induced by bulky silyl groups, which force ring substituents into axial orientations that favor charge-dipole interactions in the glycosylation transition state [1]. While this specific data is for TBS-protected donors, the Bols review notes that TMS-protected glycosyl iodides are 'remarkably more reactive than their benzyl-protected analogues' [2]. By extension, per-O-TMS p-tolyl thioglycosides are expected to function as 'armed' to 'superarmed' donors capable of chemoselective activation in the presence of benzylated acceptors, with the added advantage that the TMS groups can later be removed under milder conditions than TBS groups.

Cross-Coupling with Bn Acceptors
Class-level
66–90% yield for silylated thioglycoside donors with benzylated acceptors
Indicates armed donor capability for convergent synthesis without self-condensation
TBS donor data; TMS donors expected to perform comparably with easier post-coupling deprotection
superarmed glycosyl donors cross-coupling glycosylation conformational arming

High-Impact Application Scenarios


Orthogonal Deprotection in Multi-Step Oligosaccharide Synthesis

The ~20,000× greater acid lability of TMS vs. TBS ethers [1] makes this compound ideal for synthetic routes employing orthogonal silyl protection. In a typical scenario, the TMS-protected thioglycoside donor is used alongside TBS- or TBDPS-protected building blocks. After glycosylation, mild acidic treatment (aqueous AcOH/THF or HCl/MeOH) selectively removes TMS groups to liberate hydroxyls for subsequent functionalization, while TBS/TBDPS groups on other residues remain intact. This orthogonality is not possible with per-acetylated donors, which require strongly basic deprotection that may cleave glycosidic linkages or ester functionalities elsewhere in the molecule.

Regioselective 6-OH Functionalization for Branched Glycoconjugates

Exploiting the >80% regioselective 6-O-desilylation demonstrated for per-O-TMS glucopyranosides [2], this compound can serve as a donor that reveals a single nucleophilic handle at the 6-position for glycosylation, sulfation, or oxidation. This is particularly valuable in the synthesis of heparin/heparan sulfate oligosaccharides, where 6-O-sulfation patterns dictate biological activity, or in the preparation of 1→6-linked branched glycan structures relevant to fungal and bacterial polysaccharide antigens.

Chemoselective One-Pot Assembly via Reactivity-Based Glycosylation

The p-tolyl aglycone ranks second only to phenyl in thioglycoside donor reactivity under NIS/TfOH conditions [3], and the TMS groups provide additional arming beyond benzylated donors [4]. This combination makes the compound suitable as the most reactive donor in a three-component one-pot glycosylation where donors of graded reactivity are activated sequentially by temperature-controlled promoter addition—a strategy validated by the Wong and Bols groups for trisaccharide and tetrasaccharide assembly with exclusive regioselectivity.

Pre-Activation-Based Synthesis of Tumor-Associated Carbohydrate Antigens

The p-tolyl thioglycoside scaffold has been validated for pre-activation-based iterative assembly of Lewisᵡ and dimeric Lewisᵡ oligosaccharides—carbohydrate antigens overexpressed on tumor cell surfaces [5]. The target compound, with its TMS protecting groups, can be employed in analogous routes to tumor-associated carbohydrate antigens (e.g., sialyl Lewisᵡ, Globo H, or polysialic acid motifs) for anticancer vaccine development, where the TMS groups facilitate post-assembly global deprotection under mild conditions compatible with acid-sensitive fucose and sialic acid residues.

Application
Selection Property
Validation Focus
Orthogonal Deprotection Strategy
TMS acid-lability contrast vs. TBS/TBDPS
Selective TMS removal without affecting other silyl ethers
Regioselective C6 Functionalization
Primary-position TMS lability preference
6-O-desilylation selectivity and yield
Chemoselective One-Pot Assembly
p-Tolyl aglycone reactivity tier
Donor activation sequence in multi-component protocols
Complex Carbohydrate Antigen Synthesis
Mild global deprotection via TMS lability
Preservation of acid-sensitive fucose/sialic acid residues
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